Hexyl trichloroacetate
Overview
Description
Hexyl trichloroacetate, also known as Trichloroacetic acid, hexyl ester, is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 . It is an ester of trichloroacetic acid .
Molecular Structure Analysis
Hexyl trichloroacetate contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .
Scientific Research Applications
Analytical Properties and Medical Applications
Hexyl trichloroacetate, as a component in selective film electrodes, has been utilized for analytical purposes. A study by Gulevich, Rakhman’ko, and Kiiko (2001) demonstrated the use of hexyl p-trifluoroacetylbenzoate in membranes for trihaloacetate-selective electrodes. These electrodes are particularly useful in medical diagnostics for determining levels of trichloroacetic acid and its salts (Gulevich, Rakhman’ko, & Kiiko, 2001).
Food Industry Applications
In the food industry, hexyl acetate, a short-chain ester with a fruity odor, is a significant component. Shieh and Chang (2001) investigated the synthesis of hexyl acetate using immobilized lipase, highlighting its wide application in flavoring (Shieh & Chang, 2001).
Chemical Peel and Dermabrasion Research
El-Domyati et al. (2004) compared trichloroacetic acid peeling and dermabrasion for treating photoaged skin. This research showed significant effects on facial skin, highlighting the role of hexyl trichloroacetate in dermatological treatments (El-Domyati et al., 2004).
Water and Wastewater Treatment
Lei, Huifen, and Xin (2014) explored the dechlorination and decomposition of trichloroacetic acid in water treatment. Their research revealed that trichloroacetic acid undergoes dechlorination and decomposition in water, suggesting its role in water purification processes (Lei, Huifen, & Xin, 2014).
Protein Precipitation in Biochemistry
Koontz (2014) discussed the use of trichloroacetic acid in protein precipitation, a common technique in biochemistry for concentrating proteins or removing contaminants. This process is crucial for preparing samples for further analysis (Koontz, 2014).
properties
IUPAC Name |
hexyl 2,2,2-trichloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLOWVVUOBEJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290315 | |
Record name | Hexyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl trichloroacetate | |
CAS RN |
37587-86-3 | |
Record name | NSC67976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic acid hexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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